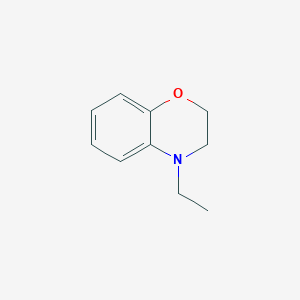

4-Ethyl-3,4-dihydro-2H-1,4-benzooxazine

Description

Significance of 1,4-Benzoxazine Scaffolds in Modern Organic and Medicinal Chemistry

The 1,4-benzoxazine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. shd-pub.org.rs This versatility has led to the development of a wide array of derivatives with diverse pharmacological activities. nih.govresearchgate.net Compounds incorporating the 1,4-benzoxazine motif have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. nih.govresearchgate.net

The chemical stability and synthetic accessibility of the 1,4-benzoxazine ring system make it an attractive starting point for the design of new drug candidates. researchgate.net Its structure allows for substitutions at various positions, enabling chemists to fine-tune the electronic and steric properties of the molecule to optimize its biological activity. organic-chemistry.org

Table 1: Reported Pharmacological Activities of 1,4-Benzoxazine Derivatives

| Pharmacological Activity | Description |

|---|---|

| Anticancer | Inhibition of cancer cell proliferation and induction of apoptosis. nih.gov |

| Antimicrobial | Activity against a range of bacteria and fungi. |

| Anti-inflammatory | Modulation of inflammatory pathways. |

Current Research Landscape and Emerging Areas for 3,4-Dihydro-2H-1,4-benzooxazine Derivatives

The saturated analog, 3,4-dihydro-2H-1,4-benzoxazine, serves as a key building block for a multitude of more complex molecules. Current research is actively exploring new synthetic routes to this core structure and its derivatives, with an emphasis on efficiency, stereoselectivity, and the introduction of diverse functional groups. organic-chemistry.orgnih.gov

One of the key areas of investigation is the N-substitution of the 3,4-dihydro-2H-1,4-benzoxazine ring, which can significantly influence the molecule's properties. The introduction of an ethyl group at the 4-position, as in 4-Ethyl-3,4-dihydro-2H-1,4-benzooxazine, is a common strategy to enhance lipophilicity, which can in turn affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile in biological systems.

Recent synthetic strategies to access N-substituted 3,4-dihydro-2H-1,4-benzoxazines often involve the reaction of the parent heterocycle with alkyl halides. researchgate.net These methods are continually being refined to improve yields and reduce the environmental impact.

Table 2: Selected Synthetic Approaches to 3,4-Dihydro-2H-1,4-benzoxazine Derivatives

| Synthetic Method | Description | Key Features |

|---|---|---|

| N-Alkylation | Reaction of 3,4-dihydro-2H-1,4-benzoxazine with an alkylating agent. researchgate.net | Straightforward method for introducing N-substituents. |

| Reductive Amination | Reaction of a suitable precursor with an aldehyde or ketone in the presence of a reducing agent. | Versatile for introducing a variety of substituents. |

Interdisciplinary Relevance of this compound Studies

While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest potential applications across several scientific fields.

Medicinal Chemistry: As a derivative of a privileged scaffold, it represents a candidate for biological screening to identify novel therapeutic activities. Its N-ethyl group may confer desirable pharmacokinetic properties.

Materials Science: Benzoxazine (B1645224) derivatives are precursors to polybenzoxazines, a class of high-performance polymers with excellent thermal stability, flame retardancy, and low water absorption. metu.edu.tr The N-ethyl substitution could influence the polymerization process and the final properties of the resulting polymer.

Agrochemicals: The inherent biological activity of the 1,4-benzoxazine core suggests that derivatives like this compound could be explored for their potential as herbicides, fungicides, or insecticides.

The study of this and related compounds contributes to a deeper understanding of structure-activity relationships and provides a foundation for the rational design of new molecules with tailored properties for a variety of applications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

4-ethyl-2,3-dihydro-1,4-benzoxazine |

InChI |

InChI=1S/C10H13NO/c1-2-11-7-8-12-10-6-4-3-5-9(10)11/h3-6H,2,7-8H2,1H3 |

InChI Key |

YJLVQDIJFGCGRW-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCOC2=CC=CC=C21 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations for 4 Ethyl 3,4 Dihydro 2h 1,4 Benzooxazine

Novel Synthetic Routes and Strategies for the 1,4-Benzooxazine Core

The construction of the 3,4-dihydro-2H-1,4-benzooxazine core is the foundational step in accessing N-alkylated derivatives like the title compound. Research has focused on developing efficient, selective, and sustainable methods for this purpose.

Exploration of Stereoselective and Asymmetric Synthesis Approaches

The creation of chiral 1,4-benzoxazines is crucial for pharmaceutical applications. Several strategies have been developed to control stereochemistry, yielding products with high enantiomeric and diastereomeric purity.

One effective method involves the Lewis acid-catalyzed SN2-type ring-opening of activated aziridines with 2-halophenols. This is followed by a copper(I)-catalyzed intramolecular C-N cyclization, which can be performed in a stepwise, one-pot fashion to produce 3,4-dihydro-1,4-benzoxazine derivatives in excellent yields (up to 95%) and with outstanding enantio- and diastereospecificity (ee > 99%, de > 99%). globethesis.comorganic-chemistry.org

Chemoenzymatic strategies offer an alternative route to enantiopure benzoxazines. acs.org For instance, the bioreduction of 1-(2-nitrophenoxy)propan-2-ones using alcohol dehydrogenase from Rhodococcus ruber (ADH-A) can yield enantiopure (S)-alcohols. acs.org Conversely, using evo-1.1.200 ADH leads to the corresponding (R)-enantiomers with complete selectivity. acs.org These chiral alcohols are key intermediates that can be cyclized to form the desired benzoxazine (B1645224) core. Lipase-catalyzed acetylation of racemic alcohols provides another enzymatic pathway to optically enriched products. acs.orgmdpi.com A further chemoenzymatic approach utilizes ethylenediamine-N,N′-disuccinic acid (EDDS) lyase to catalyze the asymmetric addition of substituted 2-aminophenols to fumarate, producing N-(2-hydroxyphenyl)-L-aspartic acids with excellent enantiomeric excess (ee >99%), which serve as precursors to chiral dihydrobenzoxazinones. shd-pub.org.rsnih.gov

A formal [4+2] cycloaddition reaction between ethynylethylene carbonates and 2-aminophenols has also been developed, which, when using a chiral PyBox ligand, can proceed asymmetrically to afford 3,4-dihydro-2H-benzo[b] nih.govmdpi.comoxazines. researchgate.net

Catalytic Transformations, Including Palladium-Mediated Reactions

Catalysis plays a pivotal role in modern organic synthesis, and the construction of the 1,4-benzoxazine ring has benefited significantly from various catalytic systems. Palladium catalysis is particularly prominent in this area.

Palladium-catalyzed tandem allylic substitution reactions provide a versatile and enantioselective route to chiral vinyl-substituted dihydro-2H-benzo[b] nih.govmdpi.com-oxazines. organic-chemistry.org Using chiral ligands like WingPhos, these reactions proceed with excellent enantioselectivity and yield under mild conditions. organic-chemistry.org Another approach involves a palladium-catalyzed tandem allylic amination/oxa-Michael addition of vinyl methylene (B1212753) cyclic carbonates with bisnucleophiles to generate the heterocyclic system. organic-chemistry.org Furthermore, a Pd(II)-catalyzed enantioselective ring-contraction of 5,6-dihydro-2H-benzo[b] nih.govmdpi.comoxazocines has been developed, affording enantiomerically enriched 3,4-dihydro-2H-1,4-benzoxazine derivatives with high yields and enantiomeric ratios (up to 93% yield, 98:2 er). nih.gov

Beyond palladium, other metal catalysts have been employed. Yttrium(III) triflate (Y(OTf)3) catalyzes a cascade formal [4+2] cyclization of benzoxazoles with propargylic alcohols. rsc.orgrsc.org This process involves a ring-opening and regioselective ring-closure, yielding a broad range of aldehyde-containing 1,4-benzoxazine compounds in moderate to excellent yields. rsc.orgrsc.orgnih.gov

Application of Green Chemistry Principles in Synthetic Design

In line with the growing emphasis on sustainable chemical manufacturing, several green chemistry principles have been applied to the synthesis of benzoxazines. These approaches focus on the use of renewable resources, safer solvents, and energy-efficient reaction conditions.

The use of bio-based starting materials is a key strategy. Renewable resources such as magnolol (B1675913), furfurylamine (B118560), vanillin, and sesamol (B190485) have been successfully used to synthesize benzoxazine monomers. organic-chemistry.orgacs.orgresearchgate.net This reduces the reliance on petrochemical feedstocks. One study demonstrated the synthesis of a benzoxazine from magnolol and furfurylamine under microwave irradiation, a method that significantly reduces reaction times. organic-chemistry.org

Solvent choice is another critical aspect of green synthesis. The use of poly(ethylene glycol) (PEG) as a recyclable and benign solvent has been reported. organic-chemistry.org Water has also been employed as a green solvent for the one-pot, three-component synthesis of pyrrolo[1,2-d] nih.govmdpi.combenzoxazines using magnetic nanoparticles as a recyclable catalyst. researchgate.net Efforts have also been made to design synthetic routes that quantitatively satisfy all twelve principles of green chemistry, for example, in the synthesis of an intrinsically flame-retardant benzoxazine. researchgate.netclockss.org

Mechanochemical synthesis via ball-milling offers a solvent-free, highly efficient, and scalable alternative to traditional solution-phase synthesis, yielding benzoxazine monomers in minimal time. acs.org

Derivatization and Functionalization Reactions of 4-Ethyl-3,4-dihydro-2H-1,4-benzooxazine

Once the 1,4-benzoxazine core is formed and N-alkylated, further derivatization can be undertaken to create analogues with diverse properties. These reactions can target the aromatic ring or involve the heterocyclic portion of the molecule.

Regioselective and Chemoselective Modification Strategies

Regioselective functionalization allows for precise modification at specific sites on the molecule. A prominent strategy for derivatizing the N-4 position of the 3,4-dihydro-2H-1,4-benzoxazine core is the Buchwald–Hartwig cross-coupling reaction. This palladium-catalyzed N-arylation enables the introduction of a wide variety of substituted aryl groups. mdpi.comrsc.org The reaction couples the parent 1,4-benzoxazine (N-H) with various substituted bromobenzenes to generate libraries of 4-aryl-3,4-dihydro-2H-1,4-benzoxazines in moderate to good yields. mdpi.comrsc.org This method provides a powerful tool for structure-activity relationship studies.

The table below summarizes the scope of the Buchwald-Hartwig reaction for the N-arylation of 3,4-dihydro-2H-1,4-benzoxazines, demonstrating its versatility.

| Benzoxazine Substrate | Aryl Bromide Partner | Yield (%) |

|---|---|---|

| 7-Methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b] nih.govmdpi.comoxazine (B8389632) | 1-Bromo-4-nitrobenzene | 82% |

| 7-Methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b] nih.govmdpi.comoxazine | 1-Bromo-4-methoxybenzene | 55% |

| 3-(2,4-Dimethylphenyl)-7-methoxy-3,4-dihydro-2H-benzo[b] nih.govmdpi.comoxazine | 1-Bromo-4-nitrobenzene | 78% |

| 3-(2,4-Dimethylphenyl)-7-methoxy-3,4-dihydro-2H-benzo[b] nih.govmdpi.comoxazine | 1-Bromo-4-methoxybenzene | 45% |

| 7-Methoxy-3-phenyl-3,4-dihydro-2H-benzo[b] nih.govmdpi.comoxazine | 1-Bromo-4-nitrobenzene | 24% |

Data synthesized from research findings. mdpi.comrsc.org Yields are for the N-arylation step.

Aryl functionalization reactions on the benzene (B151609) ring provide another avenue for derivatization. While specific examples for this compound are not extensively detailed, standard electrophilic aromatic substitution reactions are expected to proceed, with the regiochemical outcome directed by the combined influence of the amino and ether substituents.

Multi-component and Cascade Reactions for Structural Complexity

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single operation to form a product that incorporates substantial parts of all starting materials. A novel three-component reaction has been developed utilizing the reactivity of the benzoxazine ring itself. globethesis.com This reaction involves benzoxazines, odorless isocyanides, and water, with an octylphosphonic acid catalyst, to efficiently produce amides at room temperature. globethesis.com This process proceeds via the ring-opening of the benzoxazine to form a reactive imine intermediate, which then participates in the multi-component assembly. globethesis.com This strategy transforms the benzoxazine from a stable heterocycle into a reactive synthon for building more complex molecular architectures.

Cascade reactions, where a series of intramolecular or intermolecular transformations occur sequentially in a one-pot process, are also instrumental in this field. As mentioned previously, Y(OTf)3-catalyzed processes to form the benzoxazine core from benzoxazoles and propargylic alcohols are prime examples of cascade reactions that build complexity efficiently. rsc.orgresearchgate.net Similarly, electrochemically induced cascade reactions can be used to assemble libraries of highly substituted 1,4-benzoxazine derivatives. These reactions often involve the in situ generation of unstable intermediates, such as o-azaquinones and enamines, which then undergo a regiospecific inverse-electron-demand Diels-Alder (IEDDA) reaction to form the complex benzoxazine product.

Elucidation of Reaction Mechanisms and Kinetics in 1,4-Benzooxazine Synthesis

The synthesis of the 1,4-benzooxazine scaffold, a core component of many pharmacologically and industrially significant molecules, has been the subject of extensive research. researchgate.net Understanding the underlying reaction mechanisms and kinetics is paramount for the development of efficient, selective, and scalable synthetic protocols. researchgate.netresearchgate.net Mechanistic insights allow chemists to control reaction pathways, predict outcomes, and minimize the formation of byproducts, while kinetic analysis provides quantitative data on reaction rates, activation energies, and the influence of various parameters such as catalysts and temperature. researchgate.netacs.org This section delves into the intricate details of the cyclization and ring-opening processes that govern the formation and transformation of the 3,4-dihydro-2H-1,4-benzooxazine ring system, which is central to the structure of this compound.

Detailed Mechanistic Pathways of Key Cyclization Reactions

The construction of the 1,4-benzooxazine ring is typically achieved through intramolecular cyclization, where a C-N or C-O bond is formed to close the six-membered heterocycle. Several elegant strategies have been developed, each with a distinct mechanistic pathway.

One prominent method involves the reaction of 2-halophenols with activated aziridines. nih.govorganic-chemistry.org This process is initiated by a Lewis acid-catalyzed SN2-type ring opening of the activated aziridine (B145994) by the phenolic oxygen of a 2-halophenol. nih.govorganic-chemistry.org This step is highly stereospecific and yields a key intermediate. The subsequent and final step is a Copper(I)-catalyzed intramolecular C-N bond formation (an intramolecular Buchwald-Hartwig type coupling) that proceeds via oxidative addition, ligand exchange, and reductive elimination to furnish the desired 3,4-dihydro-2H-1,4-benzooxazine ring system in excellent yields. nih.govorganic-chemistry.org

Another advanced methodology is the Yttrium triflate (Y(OTf)3)-catalyzed cascade reaction between benzoxazoles and propargylic alcohols. rsc.org Mechanistic studies suggest this transformation begins with the formation of a propargyl cation from the alcohol in the presence of the Lewis acid catalyst. rsc.org The benzoxazole (B165842) then undergoes a ring-opening reaction via SN1 nucleophilic substitution, followed by a regioselective intramolecular [4+2] cyclization (annulation) to construct the 1,4-benzoxazine scaffold. rsc.org

Palladium-catalyzed tandem reactions have also emerged as a powerful tool. organic-chemistry.org For instance, the reaction of vinyl methylene cyclic carbonates with bisnucleophiles like 2-aminophenols can provide access to the dihydro-2H-benzo[b] acs.orgrsc.orgoxazine core. organic-chemistry.org These reactions often proceed through a series of catalytic steps including allylic amination and subsequent intramolecular oxa-Michael addition. organic-chemistry.org

Below is a summary of key mechanistic approaches for the cyclization step in 1,4-benzooxazine synthesis.

| Cyclization Strategy | Key Reactants | Catalyst/Reagent | Core Mechanistic Steps | Reference |

|---|---|---|---|---|

| Aziridine Ring Opening/C-N Coupling | Activated Aziridines, 2-Halophenols | Lewis Acid (e.g., BF₃·OEt₂), Cu(I) salt | 1. SN2-type aziridine ring opening by phenol. 2. Intramolecular Cu(I)-catalyzed C-N cyclization. | nih.govorganic-chemistry.org |

| Cascade Annulation | Benzoxazoles, Propargylic Alcohols | Y(OTf)₃ | 1. SN1 nucleophilic substitution. 2. Ring-opening of benzoxazole. 3. Regioselective [4+2] ring-closure. | rsc.org |

| Palladium-Catalyzed Tandem Reaction | Vinyl Methylene Cyclic Carbonates, 2-Aminophenols | Palladium Complex (e.g., Pd₂(dba)₃) | 1. Pd-catalyzed allylic amination. 2. Intramolecular oxa-Michael addition. | organic-chemistry.org |

| Reductive Cyclization | Substituted nitro- or azidophenols | Reducing Agent (e.g., H₂, Pd/C) | 1. Reduction of nitro/azido group to amine. 2. Spontaneous or catalyzed intramolecular cyclization. | researchgate.net |

Kinetic Analysis of Ring-Opening and Ring-Closing Processes

The stability of the oxazine ring is not absolute; it can undergo ring-opening under certain conditions, most notably during thermal or catalytic polymerization. mdpi.com The study of these ring-opening and ring-closing kinetics is crucial, particularly for applications involving polybenzoxazines, which are derived from the ring-opening polymerization (ROP) of benzoxazine monomers. acs.orgacs.org

The cationic ROP of benzoxazines is a thermally induced process that can be accelerated by catalysts. mdpi.com The mechanism is complex and can proceed through different pathways depending on where the initial cation is formed. mdpi.comnih.gov Protonation or coordination of a Lewis acid to either the oxygen or nitrogen atom of the oxazine ring initiates the process, leading to the formation of a carbocation or an iminium ion, which then propagates the polymerization. mdpi.comacs.org

Recent studies have differentiated two primary pathways in the initial stages of ROP:

Type I Pathway: This route is favored in the early stages and leads to the formation of a phenoxy structure. nih.gov

Type II Pathway: This pathway becomes more significant at later stages, where the initial phenoxy product can rearrange to a more stable phenolic structure. nih.gov

Kinetic modeling of these processes often employs isoconversional methods, such as the Starink and Friedman analyses, which can determine the activation energy of the polymerization as a function of conversion. acs.org Such analyses have revealed that the reaction mechanism can shift during the process, for example, from an autocatalytic regime to an n-order reaction. acs.orgacs.org

The ring-opening process is not limited to polymerization. It can also occur via reaction with nucleophiles. For instance, the reversible ring-opening of 1,3-benzoxazines with thiols has been studied in detail. researchgate.net This reaction proceeds via an acid-catalyzed nucleophilic addition mechanism, where the thiol protonates the benzoxazine amine, followed by nucleophilic attack of the thiolate on the methylene bridge, leading to a ring-opened adduct. researchgate.net The reverse reaction, involving adduct dissociation and ring-closing to recover the benzoxazine, can be achieved at elevated temperatures, demonstrating a controllable equilibrium. researchgate.net

The following table summarizes key findings from kinetic studies on benzoxazine ring-opening processes.

| Process | System Studied | Key Findings | Kinetic Analysis Method | Reference |

|---|---|---|---|---|

| Cationic Ring-Opening Polymerization (ROP) | General Benzoxazine Monomers | Mechanism is conversion-dependent; can shift from autocatalytic to n-order. Catalysts lower the activation energy. | Isoconversional Analysis (Starink, Friedman), DSC | acs.orgacs.org |

| Initial ROP Mechanism | Model Benzoxazine Compounds | Two distinct pathways (Type I and Type II) lead to different initial products (phenoxy vs. phenolic). | Mass Spectrometry (IRMPD, IMS) | nih.gov |

| Lewis Acid Catalyzed ROP | 1,3-Benzoxazines with B(C₆F₅)₃ | Catalyst significantly lowers ROP onset temperature by up to 98 °C. Mechanism involves N-B complexation. | DSC, FTIR, ¹H NMR | mdpi.com |

| Reversible Ring-Opening with Nucleophiles | 1,3-Benzoxazine with Thiols | Reversible acid-catalyzed nucleophilic addition-fragmentation. Equilibrium is solvent and temperature-dependent. | ¹H NMR Monitoring | researchgate.net |

Sophisticated Spectroscopic and Structural Elucidation of 4 Ethyl 3,4 Dihydro 2h 1,4 Benzooxazine and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Stereochemical Assignment and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of benzoxazine (B1645224) derivatives in solution. It provides detailed information about the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all proton and carbon signals, especially for complex analogs. These techniques resolve overlapping signals in 1D spectra and reveal through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It reveals ¹H-¹H J-coupling connectivities, which is fundamental for mapping out the spin systems within the molecule, such as the ethyl group and the protons on the heterocyclic and benzene (B151609) rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals directly with the carbon atoms to which they are attached. This powerful technique allows for the definitive assignment of carbon signals based on their attached, and often more easily assigned, protons. For the benzoxazine core, it clearly distinguishes the O-C H₂-N and Ar-C H₂-N carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Unlike HSQC, HMBC reveals correlations between protons and carbons that are separated by two to four bonds. This is vital for piecing together the molecular skeleton by connecting different spin systems. For instance, it can show correlations from the N-ethyl protons to the C4 and C3 carbons of the oxazine (B8389632) ring, confirming the position of the ethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity (typically <5 Å), regardless of whether they are connected through bonds. NOESY is particularly valuable for determining stereochemistry and preferred conformations in solution. For benzoxazine analogs, it can be used to study the orientation of substituents and investigate the presence of specific intramolecular hydrogen bonds. researchgate.netacs.org

| Position | Atom | ¹H δ (ppm) | ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |

|---|---|---|---|---|---|

| CH₂ (Ethyl) | H, C | ~3.40 (q) | ~45.0 | CH₃, C4a, C8a | H-3, H-5 |

| CH₃ (Ethyl) | H, C | ~1.20 (t) | ~12.5 | CH₂ (Ethyl) | H-3 |

| 2 | H, C | ~4.30 (t) | ~67.0 | C3, C8a | H-3 |

| 3 | H, C | ~3.35 (t) | ~48.0 | C2, C4a, CH₂ (Ethyl) | H-2, CH₂ (Ethyl) |

| 5-8 | H, C | 6.70 - 7.00 | 115.0 - 145.0 | Various aromatic C | Adjacent aromatic H |

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (SSNMR) spectroscopy provides structural information on materials in their solid form, making it ideal for studying both crystalline and amorphous samples that are not amenable to single-crystal X-ray diffraction or solution NMR. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution ¹³C spectra of solid benzoxazine monomers and polymers. mdpi.com

SSNMR is particularly powerful for:

Distinguishing Polymorphs: Different crystalline forms (polymorphs) of a compound will produce distinct SSNMR spectra due to differences in their local molecular environments and crystal packing.

Characterizing Amorphous Materials: It can probe the local structure and dynamics in amorphous materials, such as polybenzoxazines, which lack long-range order.

Studying Intermolecular Interactions: Advanced SSNMR techniques, including ¹H double-quantum (DQ) MAS, can be used to investigate hydrogen-bonding networks and proton proximities in the solid state, providing insight into the packing arrangements of molecules. nih.govacs.org For example, studies on benzoxazine dimers have used these methods to differentiate between paired and linear hydrogen-bonding arrangements. acs.org

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Isomeric Speciation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. This is crucial for confirming the identity of newly synthesized this compound analogs. nih.gov

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways. In this technique, the molecular ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This process provides a fragmentation "fingerprint" that is characteristic of the molecular structure. For the 1,4-benzoxazine core, fragmentation is expected to initiate at the heterocyclic ring, which contains heteroatoms and is more labile than the aromatic ring.

Potential fragmentation pathways include:

Loss of the N-ethyl group: Cleavage of the N-alkyl bond.

Ring-opening of the oxazine moiety: This can occur through various mechanisms, including retro-Diels-Alder (RDA) type reactions or cleavage adjacent to the oxygen and nitrogen atoms.

Loss of small molecules: Expulsion of ethene (C₂H₄) from the ethyl group or formaldehyde (B43269) (CH₂O) from the oxazine ring.

Advanced techniques such as Ion Mobility Spectrometry (IMS) coupled with mass spectrometry can be used to separate and analyze isomers that are indistinguishable by mass alone, providing further insight into the complex mixtures that can arise during synthesis or polymerization. acs.org

| Proposed Fragment Ion | Formula | Proposed Loss | m/z (Monoisotopic) |

|---|---|---|---|

| [M-H]⁺ | C₁₀H₁₂NO⁺ | H• | 162.0919 |

| [M-CH₃]⁺ | C₉H₁₀NO⁺ | CH₃• (from ethyl) | 148.0762 |

| [M-C₂H₄]⁺• | C₈H₉NO⁺• | Ethene | 135.0684 |

| [M-C₂H₅]⁺ | C₈H₈NO⁺ | C₂H₅• (ethyl radical) | 134.0606 |

X-Ray Crystallography for Absolute Configuration and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. It provides unambiguous information on bond lengths, bond angles, and the absolute configuration of chiral centers. For chiral analogs of this compound, this technique is essential for assigning the R/S configuration.

Beyond the individual molecule, crystallography reveals how molecules pack together in the crystal lattice. This packing is governed by a network of intermolecular interactions. In benzoxazine derivatives, these interactions commonly include:

Hydrogen Bonding: Strong O–H···O or N–H···O hydrogen bonds are often dominant, directing the crystal packing and forming specific motifs, such as dimers or chains. mdpi.comnih.govresearchgate.net

C–H···π Interactions: The interaction between C-H bonds (from alkyl or aromatic groups) and the electron-rich π-system of the benzene ring is a significant stabilizing force. researchgate.net

Analysis of these interactions, often aided by tools like Hirshfeld surface analysis, is critical for understanding the physical properties of the material and for rational crystal engineering. mdpi.comnih.gov

Vibrational Spectroscopy (FTIR, Raman) for Hydrogen Bonding and Molecular Dynamics Studies

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Each bond and functional group has characteristic vibrational frequencies, making these methods excellent for structural confirmation and for studying subtle molecular interactions like hydrogen bonding.

For this compound and its analogs, key vibrational modes include:

C-H stretching: Aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-2960 cm⁻¹) C-H bonds.

C=C stretching: Aromatic ring vibrations (~1450-1600 cm⁻¹).

C-O and C-N stretching: Vibrations associated with the oxazine ring.

Oxazine Ring Vibrations: A characteristic band in the 900-960 cm⁻¹ region, once attributed to out-of-plane C-H bending, has been shown through detailed isotopic studies to be a mixture of the O-C2 stretching of the oxazine ring and phenolic ring vibrational modes. researchgate.netacs.org The disappearance of this band is often used to monitor the ring-opening polymerization of benzoxazines. researchgate.netacs.org

These techniques are particularly sensitive to hydrogen bonding. The formation of an O-H···N or O-H···O bond causes the O-H stretching frequency to broaden and shift to a lower wavenumber, with the magnitude of the shift correlating with the strength of the interaction. capes.gov.br

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | FTIR, Raman |

| Aliphatic C-H Stretch | 2960 - 2850 | FTIR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | FTIR, Raman |

| Asymmetric C-O-C Stretch | ~1230 | FTIR |

| Oxazine Ring Mode (O-C2 stretch + ring) | 960 - 900 | FTIR |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Conformational Studies

Chiroptical techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically designed to analyze chiral molecules that are optically active (i.e., exist as a non-racemic mixture of enantiomers). The synthesis of enantioenriched 3-aryl-3,4-dihydro-2H-1,4-benzoxazines has been reported, making these techniques highly relevant for the stereochemical analysis of chiral analogs.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum consists of positive or negative peaks, known as Cotton effects, which are observed in the region of the molecule's UV-Vis absorption bands. The sign and magnitude of the Cotton effect are exquisitely sensitive to the molecule's absolute configuration and its preferred conformation in solution.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. An ORD spectrum shows a characteristic curve, especially in the vicinity of an absorption band, which is also directly related to the stereochemistry of the molecule.

For a chiral analog of this compound, these techniques could be used to:

Confirm Enantiomeric Purity: The intensity of the CD or ORD signal is proportional to the enantiomeric excess of the sample.

Assign Absolute Configuration: By comparing experimental spectra to those predicted by quantum chemical calculations or to the spectra of known analogs, the absolute configuration of a new chiral center can often be determined.

Study Conformational Changes: The CD spectrum can be sensitive to changes in molecular conformation induced by solvent, temperature, or binding to other molecules.

Based on a thorough review of available scientific literature, it is not possible to generate an article on the computational and theoretical chemistry of This compound that adheres to the specific, detailed outline provided.

The primary reason for this is the absence of published research data pertaining to the quantum chemical calculations, molecular dynamics simulations, computational mechanistic studies, or in silico binding affinity predictions for this exact chemical compound. Searches for "this compound" in conjunction with the specified theoretical chemistry topics (such as Density Functional Theory, Ab Initio Methods, Molecular Dynamics) did not yield any relevant studies.

While computational and theoretical studies have been conducted on the broader class of 3,4-dihydro-2H-1,4-benzoxazines and its derivatives, these studies focus on molecules with different substitution patterns (e.g., 4-acetyl, 4-aryl, or derivatives with a carbonyl group at the 3-position). Extrapolating data from these structurally different analogues would not provide scientifically accurate information solely on "this compound" and would violate the explicit instructions to focus exclusively on the specified compound.

Therefore, without the foundational research data, generating a thorough, informative, and scientifically accurate article that strictly follows the requested outline is not feasible.

Mechanistic Investigations of Biological Interactions of 4 Ethyl 3,4 Dihydro 2h 1,4 Benzooxazine Derivatives

Structure-Activity Relationship (SAR) Studies for Targeted Biological Responses

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives, a close analog to the 4-ethyl variant, SAR studies have been instrumental in identifying key structural features that govern their anticancer and antimicrobial properties. nih.govmdpi.comnih.govnih.gov

In the context of anticancer activity, research has demonstrated that the nature and position of substituents on the aryl rings of the 4-aryl-3,4-dihydro-2H-1,4-benzoxazine scaffold significantly influence their potency. nih.govmdpi.comnih.govnih.gov For instance, the inclusion of hydroxyl groups on both the A and B rings has been found to be beneficial for biological activity. Furthermore, the presence of a para-amino group on the C ring can significantly enhance the anticancer potency of these compounds. mdpi.com

One study systematically synthesized a series of 4-aryl-3,4-dihydro-2H-1,4-benzoxazine analogs and evaluated their anti-proliferative effects against various cancer cell lines. nih.govnih.govnih.gov The results indicated that molecules with an electron-donating methoxy (B1213986) (OMe) group at the C7-position of ring A were generally more active than their unsubstituted counterparts. nih.govnih.gov On ring B, the introduction of substituents such as 4-fluoro, 4-methoxy, and 2,4-dimethyl groups generally led to improved anti-proliferative activity compared to the unsubstituted ring. nih.govnih.gov A particularly potent analog, molecule 14f, which incorporates these favorable substitutions, displayed IC50 values ranging from 7.84 to 16.2 µM against a panel of cancer cell lines, highlighting its potential as a lead compound for further optimization. nih.govmdpi.comnih.govnih.gov

The following interactive table summarizes the cell growth inhibitory effects of selected 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives against various cancer cell lines.

| Compound | R¹ | R² | R³ | Cancer Cell Line | % Inhibition at 25 µM | IC₅₀ (µM) |

| 5a | H | H | H | MIA PaCa-2 | 25 | > 50 |

| 5a | H | H | H | MDA-MB-231 | 15 | > 50 |

| 5a | H | H | H | PC-3 | 20 | > 50 |

| 11a | OMe | H | H | MIA PaCa-2 | 45 | 28.3 |

| 11a | OMe | H | H | MDA-MB-231 | 38 | 35.1 |

| 11a | OMe | H | H | PC-3 | 52 | 24.7 |

| 14f | OH | OH | p-NH₂ | PC-3 | 95 | 9.71 |

| 14f | OH | OH | p-NH₂ | NHDF | - | 7.84 |

| 14f | OH | OH | p-NH₂ | MDA-MB-231 | 90 | 12.9 |

| 14f | OH | OH | p-NH₂ | MIA PaCa-2 | 95 | 9.58 |

| 14f | OH | OH | p-NH₂ | U-87 MG | - | 16.2 |

Enzyme Inhibition/Activation Mechanisms and Kinetic Characterization

The biological activities of 4-ethyl-3,4-dihydro-2H-1,4-benzooxazine derivatives are often mediated through their interaction with specific enzymes. These interactions can either inhibit or activate the enzyme, leading to a cascade of downstream effects.

Derivatives of the closely related 4H-3,1-benzoxazin-4-one scaffold have been identified as inhibitors of Cathepsin G (CatG), a serine protease implicated in various inflammatory diseases. A study investigating a small library of these compounds identified five molecules that significantly inhibited human CatG with IC50 values ranging from 0.84 to 5.5 μM. The most potent inhibitor demonstrated significant selectivity for CatG over other serine proteases like thrombin, factor XIa, factor XIIa, and kallikrein.

Furthermore, certain 3,4-dihydro-2H-1,4-benzoxazine derivatives have been engineered to act as dual inhibitors of thrombin and glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa), two key players in blood coagulation and platelet aggregation. By combining pharmacophores for both targets within a single molecule, researchers have developed compounds with submicromolar inhibition constants (Ki) for thrombin and submicromolar IC50 values for the inhibition of fibrinogen binding to the GPIIb/IIIa receptor. nih.govnih.gov This dual-action mechanism presents a promising approach for the development of novel antithrombotic agents. nih.govnih.gov

Receptor Binding Profiling and Ligand-Target Interaction Analysis

The therapeutic effects of many drugs are initiated by their binding to specific receptors on the cell surface or within the cell. The 3,4-dihydro-2H-1,4-benzoxazine scaffold has been utilized to develop ligands for various receptors, demonstrating its versatility as a pharmacophore.

As mentioned previously, derivatives of this scaffold have been designed to act as dual antagonists of the thrombin receptor and the glycoprotein IIb/IIIa receptor, showcasing their potential in antithrombotic therapy. nih.govnih.gov Additionally, modifications to the benzoxazine (B1645224) core have led to the development of potent progesterone (B1679170) receptor (PR) agonists and antagonists. Other derivatives have been synthesized as peroxisome proliferator-activated receptor (PPAR) agonists, which are important targets for metabolic diseases.

Molecular Docking and Molecular Dynamics Simulations of Ligand-Protein Complexes

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for elucidating the binding modes and interaction patterns of ligands with their target proteins at an atomic level. nih.gov

Molecular docking studies have been employed to predict the binding orientation of 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives within the active sites of their target enzymes. These studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.

Molecular dynamics simulations provide a more dynamic picture of the ligand-protein complex, allowing researchers to observe the conformational changes and stability of the complex over time. nih.gov The root mean square deviation (RMSD) of the protein and ligand atoms is often calculated to assess the stability of the simulation, with lower and more stable RMSD values indicating a stable complex. The root mean square fluctuation (RMSF) of individual amino acid residues can highlight the flexible regions of the protein that may be involved in ligand binding. These simulations can reveal crucial information about the binding mechanism and help in the rational design of more potent inhibitors.

Identification of Key Binding Motifs and Pharmacophore Development

Based on the insights gained from SAR studies, molecular docking, and MD simulations, key binding motifs and pharmacophore models can be developed. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a ligand to bind to a specific target.

For 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives with anticancer activity, a pharmacophore model might include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, all positioned in a specific spatial arrangement. researchgate.net For example, the observation that hydroxyl groups on the A and B rings and an amino group on the C ring enhance activity suggests that these groups are likely involved in crucial hydrogen bonding interactions with the target protein. mdpi.com The preference for an electron-donating group at the C7 position and specific substituents on ring B points to the importance of hydrophobic and electronic interactions in these regions. nih.govnih.gov

The development of a validated pharmacophore model can then be used for virtual screening of large compound libraries to identify novel molecules with the desired biological activity. researchgate.net

Modulation of Cellular Pathways and Signaling Cascades at the Molecular Level

The ultimate biological effect of a drug is determined by its ability to modulate specific cellular pathways and signaling cascades. The anticancer activity of 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives is believed to be mediated, at least in part, by their ability to induce apoptosis, or programmed cell death, in cancer cells.

Studies on related 1,4-benzoxazine derivatives have shown that they can induce apoptosis and cause alterations in the cell cycle distribution of cancer cells. nih.gov One study on a nitrobenzoxazin-4-one derivative demonstrated a significant alteration in the cell cycle of P388 leukemia cells. nih.gov Another study on 1,4-benzothiazine analogs, which share structural similarities with benzoxazines, revealed that these compounds induce apoptosis through the activation of a cascade of enzymes known as caspases, including caspase-8 and caspase-3.

The induction of apoptosis is a complex process involving multiple signaling pathways. The ability of 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives to trigger this process suggests that they may interact with key regulatory proteins within the apoptotic machinery. Further research is needed to fully elucidate the specific signaling cascades, such as the MAPK or PI3K/Akt pathways, that are modulated by these compounds and to identify their direct molecular targets within these pathways.

Advanced Materials Science Applications Derived from 4 Ethyl 3,4 Dihydro 2h 1,4 Benzooxazine

Polymerization Behavior and Formation of Polybenzoxazines from Related Monomers

Polybenzoxazines are typically formed through the thermally activated ring-opening polymerization (ROP) of benzoxazine (B1645224) monomers. researchgate.net This process is initiated by heat, usually between 150°C and 250°C, and proceeds without the need for catalysts or the release of volatile byproducts, which contributes to the excellent dimensional stability of the final cured product. researchgate.netcnrs.fr

The polymerization of benzoxazines proceeds through a complex cationic ring-opening mechanism. researchgate.netmdpi.com The process is thermally initiated, leading to the cleavage of the oxazine (B8389632) ring and the formation of cationic intermediates. mdpi.com These reactive species then attack other monomer units, propagating the polymerization and building a cross-linked network. researchgate.net The mechanism involves several concurrent reactions, including electrophilic substitution and rearrangement, resulting in a complex polymer structure that includes phenolic Mannich bridges, arylamine Mannich structures, and N,O-acetal type structures. researchgate.netresearchgate.net

The specific pathway can be influenced by the substituents on the monomer. For instance, the oxygen atom on the oxazine ring is often proposed as the initiation site due to its high negative charge distribution, leading to a Mannich base phenoxy-type structure. metu.edu.tr However, alternative mechanisms involving nitrogen activation are also possible. nih.gov

The kinetics of this polymerization are frequently studied using techniques like Differential Scanning Calorimetry (DSC). nih.govdoi.org By performing scans at different heating rates, key kinetic parameters such as the activation energy (Ea) can be determined using model-free methods like the Kissinger, Ozawa, or Starink methods. researchgate.netnih.govresearchgate.netacs.org Studies on related benzoxazine monomers show that the polymerization often follows an autocatalytic model, where the reaction is catalyzed by hydroxyl groups generated during the ring-opening process. researchgate.net

Table 1: Activation Energy for Polymerization of Various Benzoxazine Monomers Activation energy values calculated using different kinetic models for related benzoxazine systems.

| Benzoxazine System | Method | Activation Energy (Ea) in kJ/mol |

|---|---|---|

| 4-allyl-substituted 1,3-benzoxazine | Kissinger-Akahira-Sunose | 108.3 |

| 4-allyl-substituted 1,3-benzoxazine | Ozawa | 111.0 |

| para-methylol functional benzoxazine | Kissinger | 79.8 |

| para-methylol functional benzoxazine | Ozawa | 81.5 |

| ortho-tetrahydrophthalimide functional benzoxazine | Starink | 91.00 |

The structure of the initial benzoxazine monomer, particularly the nature of the N-substituent, significantly impacts the polymerization process and the final properties of the polymer network. researchgate.net In 4-Ethyl-3,4-dihydro-2H-1,4-benzooxazine, the ethyl group attached to the nitrogen atom plays a crucial role.

Studies on various N-substituted benzoxazines have shown that both the chain length and the bulkiness of the alkyl group affect the hydrogen bonding network within the polybenzoxazine. researchgate.net This, in turn, influences properties such as polymerization temperature, glass transition temperature (Tg), thermal stability, and char yield. researchgate.net For example, increasing the alkyl chain length on the nitrogen atom has been observed to decrease the surface energy of the resulting polybenzoxazines. researchgate.net The ethyl group, being a small alkyl substituent, is expected to influence the steric interactions and the formation of intermolecular hydrogen bonds during curing, thereby affecting the crosslink density of the final polymer network. researchgate.netnih.gov This molecular-level control allows for the precise tuning of the material's final characteristics.

Development of High-Performance Polybenzoxazine-Based Materials

Polybenzoxazines are considered high-performance polymers due to their advantageous properties over traditional thermosets. researchgate.netcnrs.fr The molecular design flexibility inherent in benzoxazine chemistry allows for the creation of materials tailored for demanding applications. researchgate.netnih.gov

Polybenzoxazines are characterized by their excellent thermal stability and high glass transition temperatures (Tg). mdpi.comresearchgate.net The thermal decomposition of conventional polybenzoxazines typically begins with the cleavage of the Mannich bridge at around 300°C, followed by the degradation of the polymer backbone at higher temperatures. researchgate.net The final material often exhibits a high char yield, which contributes to its flame retardant properties. cnrs.frkpi.ua

The N-substituent, such as the ethyl group in this compound, influences these properties. Research on benzoxazine resins with varied arylamine groups has demonstrated that alkyl substitutions can significantly enhance thermal degradation temperatures. nih.govresearchgate.net For instance, resins based on m-toluidine (B57737) showed a 5% weight loss temperature around 350°C, which is considerably higher than that of an aniline-based equivalent (around 315°C). researchgate.net This indicates that the ethyl group can be expected to contribute to a robust thermal profile. The thermo-mechanical performance, often evaluated by Dynamic Mechanical Analysis (DMA), reveals high storage modulus values and high Tg, confirming the material's suitability for structural applications at elevated temperatures. nih.gov

Table 2: Thermal Properties of Various Cured Polybenzoxazine Systems A comparison of thermal stability indicators for polybenzoxazines derived from different monomers.

| Polybenzoxazine System | Glass Transition Temp. (Tg) in °C | 5% Weight Loss Temp. (Td5) in °C | Char Yield at 800°C (N2) |

|---|---|---|---|

| Resveratrol-based (fully cured) | 313 | 352 | 53% |

| para-methylol functional | - | 395 | 60% |

| Acetylene-functional (range) | - | 520-600 (T10%) | 71-81% |

| m-toluidine based | - | ~350 | - |

| Aniline-based | - | ~315 | - |

The unique property profile of polybenzoxazines makes them highly suitable for formulating specialized coatings, composites, and adhesives. nih.gov

Coatings: Their low surface energy and good hydrophobicity make them promising for creating protective and low-friction surfaces. researchgate.net The low water absorption characteristic is particularly beneficial for applications requiring moisture resistance. wikipedia.org

Composites: Polybenzoxazines are excellent matrix resins for fiber-reinforced composites used in the aerospace and electronics industries. researchgate.netzendy.io Their low viscosity at processing temperatures allows for excellent impregnation of reinforcing fibers, while the near-zero shrinkage upon curing minimizes internal stresses in the final composite part. wikipedia.org The resulting composites exhibit high mechanical performance and thermal stability. researchgate.net

Adhesives: The development of high-strength structural adhesives is another key application area. escholarship.org Polybenzoxazine-based adhesives demonstrate strong adhesion to a variety of substrates and maintain their performance at high temperatures, offering an alternative to conventional epoxy and phenolic adhesives. google.comnih.gov

Functionalization of Polybenzoxazines for Specific Applications

To further enhance performance and introduce new functionalities, the benzoxazine monomer or the resulting polymer can be chemically modified. The inherent molecular design flexibility of the benzoxazine synthesis process allows for the incorporation of various functional groups. cnrs.frmetu.edu.tr

One common strategy is to introduce other polymerizable groups, such as acetylene (B1199291) or vinyl moieties, into the monomer structure. kpi.uansysu.edu.tw These groups can undergo a secondary polymerization reaction at elevated temperatures, leading to a higher crosslink density and significantly improved thermal stability and char yield. kpi.ua Another approach involves blending or alloying polybenzoxazines with other polymers, such as polyurethanes or poly(ethylene oxide), to improve properties like toughness and processability. nsysu.edu.tw

Furthermore, creating organic-inorganic hybrids by incorporating nanoscale fillers like silica, clay, or carbon nanotubes can lead to nanocomposites with enhanced mechanical strength, thermal stability, and electrical conductivity. cnrs.frmetu.edu.tr This functionalization allows for the creation of advanced materials with properties precisely tailored for specific high-tech applications, from microelectronics to demanding structural components. nih.gov

Integration of Flame Retardants and Other Performance Additives

No research data is available on the integration of flame retardants or other performance additives with polymers derived specifically from this compound.

Design of Smart Materials and Sensors

There is no available literature detailing the use of this compound in the design or development of smart materials or sensors.

Sustainable and Bio-based Approaches to Benzoxazine Polymer Science

Information regarding sustainable or bio-based synthesis routes and applications for this compound is not present in the current body of scientific literature.

A table of mentioned compounds is not applicable as no specific compounds were discussed in the context of the requested article.

Advanced Analytical Methodologies for 4 Ethyl 3,4 Dihydro 2h 1,4 Benzooxazine Research

Development and Validation of Chromatographic Methods for Purity Assessment and Quantitative Analysis

The development and validation of chromatographic methods are cornerstones of pharmaceutical analysis, ensuring that the analytical procedures are suitable for their intended purpose. cuni.cz For 4-Ethyl-3,4-dihydro-2H-1,4-benzooxazine, this involves establishing robust methods to quantify the compound and detect any process-related impurities or degradation products. ijpsjournal.comxjournals.com Method validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH), which outlines specific parameters such as specificity, linearity, accuracy, precision, and robustness that must be evaluated. cuni.czjddtonline.info

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. dntb.gov.ua It is particularly effective for non-volatile or thermally unstable compounds like this compound.

For analytical purposes, reversed-phase HPLC is commonly employed. This method uses a non-polar stationary phase and a polar mobile phase to separate components based on their hydrophobicity. dntb.gov.ua In the analysis of related 3-aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives, successful separations have been achieved using C18 columns with a mobile phase consisting of an ammonium (B1175870) acetate (B1210297) buffer and acetonitrile. ijcpa.in The development of such methods involves optimizing parameters like mobile phase composition, flow rate, and detection wavelength to achieve adequate resolution and sensitivity. xjournals.comjddtonline.info

HPLC is not only an analytical tool but also a powerful technique for purification, known as preparative HPLC. warwick.ac.ukijcpa.in The primary goal of preparative HPLC is to isolate a specific quantity of a pure compound from a mixture. warwick.ac.uk This is achieved by scaling up the analytical method, which involves using larger columns, higher flow rates, and injecting larger sample volumes. bujnochem.comthermofisher.com For instance, in the separation of a related compound, ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, an analytical method was successfully scaled to a preparative level to isolate multigram quantities of the desired product. bohrium.com

Table 1: Illustrative HPLC Method Parameters for Benzoxazine (B1645224) Derivatives

| Parameter | Analytical HPLC | Preparative HPLC | Source |

| Column | ODS, 250x4.6mm, 5 µm | Chiral Column, 250x50 mm | ijcpa.in, ijcpa.in |

| Mobile Phase | 0.05M Ammonium Acetate Buffer (pH 5.6) & Acetonitrile | Heptane/Ethanol (70/30, v/v) | bohrium.com, ijcpa.in |

| Flow Rate | 1.0 mL/min | 120 mL/min | bohrium.com, ijcpa.in |

| Detection | UV at 245 nm | UV Detector | ijcpa.in, ijcpa.in |

| Objective | Quantitative Analysis & Purity Check | Isolation & Purification | warwick.ac.uk |

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for identifying and quantifying volatile and semi-volatile organic compounds. researchgate.net While this compound itself may have limited volatility, GC-MS is invaluable for profiling volatile impurities that may be present from the synthesis, such as residual solvents (e.g., acetone, toluene) or unreacted starting materials. ijpsjournal.comresearchgate.net

The GC separates the volatile components of a sample, which are then introduced into the mass spectrometer. The MS fragments the components into ions and separates them based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound that allows for definitive identification. thermofisher.com High-resolution mass spectrometry can further provide the elemental composition of unknown impurities, aiding in their structural elucidation. thermofisher.com

For non-volatile compounds, derivatization can be employed to increase their volatility, making them amenable to GC-MS analysis. gcms.cz This process involves chemically modifying the analyte by introducing a functional group that reduces its polarity and boiling point. jfda-online.com For a compound like this compound, the secondary amine group could be targeted for derivatization through reactions like acylation or silylation to form a more volatile derivative. gcms.cz

Table 2: Common Derivatization Reactions for GC Analysis

| Reaction Type | Reagent Example | Target Functional Group | Resulting Derivative | Source |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amines, Hydroxyls | Trimethylsilyl (TMS) ether/amine | jfda-online.com |

| Acylation | N-methyl-bis(trifluoroacetamide) (MBTFA) | Primary/Secondary Amines | Trifluoroacetamide | gcms.cz |

| Alkylation | Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) | Amines | N-(N,N-dimethyl)aminomethylene | gcms.cz |

Chiral Resolution Techniques for Enantiomeric Purity Determination

Many bioactive molecules, including derivatives of 1,4-benzoxazine, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. whiterose.ac.uknih.gov Since enantiomers can have different pharmacological effects, their separation and the determination of enantiomeric purity are critical. phenomenex.com

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. nih.gov For this compound, which possesses a stereocenter, various chiral resolution techniques can be applied. Kinetic resolution, for example, involves the differential reaction rate of enantiomers with a chiral reagent or catalyst, allowing for the enrichment of one enantiomer. whiterose.ac.uk This has been successfully applied to related 3-aryl-3,4-dihydro-2H-1,4-benzoxazines using a chiral ligand and an organolithium base. whiterose.ac.uk

Preparative chiral HPLC is the gold standard for isolating large quantities of pure enantiomers. chiraltech.comnih.gov The technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation. nih.govphenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly versatile and widely used for this purpose. thermofisher.comnih.gov

The development of a preparative chiral method begins with analytical-scale screening to find a suitable CSP and mobile phase that provides good separation (resolution). phenomenex.com Once optimized, the method is scaled up. A study on the closely related ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate demonstrated a successful multigram-scale separation. bohrium.com Starting with 12 grams of the racemate, the process yielded approximately 5.7 grams of each enantiomer with an enantiomeric excess (ee) greater than 99.5%. bohrium.com This highlights the efficiency of preparative chiral HPLC in obtaining enantiopure material for further studies. bohrium.com

An alternative to direct chiral chromatography is the use of chiral derivatizing agents (CDAs). In this approach, the enantiomeric mixture of this compound is reacted with a single, pure enantiomer of a CDA. This reaction converts the pair of enantiomers into a pair of diastereomers.

Unlike enantiomers, which have identical physical properties, diastereomers have different properties and can be separated using standard, non-chiral chromatographic techniques like HPLC or GC. unimi.it After separation, the amount of each diastereomer can be quantified, which corresponds to the amount of each enantiomer in the original mixture. For assigning the absolute configuration of related chiral secondary alcohols, Riguera's method, which involves double derivatization with a chiral agent like (R)- or (S)-α-methoxy-α-phenylacetic acid (MPA), has been effectively used. nih.gov

Emerging Spectroscopic Techniques for In-Situ Monitoring of Reactions

Understanding and optimizing the synthesis of this compound requires detailed knowledge of the reaction kinetics, intermediates, and byproducts. Emerging spectroscopic techniques that allow for in-situ (in the reaction vessel) monitoring provide real-time insights into the chemical transformation as it occurs. researchgate.net

Fourier-transform infrared (FTIR) spectroscopy, coupled with a fiber-optic probe, is a powerful tool for this purpose. nih.gov An attenuated total reflection (ATR) probe can be inserted directly into the reaction mixture, allowing for the continuous collection of IR spectra. nih.gov This enables researchers to track the concentration of reactants, products, and key intermediates by monitoring their characteristic vibrational bands. This real-time data helps in determining the precise reaction endpoint, identifying transient intermediates, and optimizing reaction parameters like temperature or reagent addition rate without the need for offline sampling and analysis. nih.gov This approach provides a deeper understanding of the reaction mechanism and facilitates process optimization. researchgate.net

Q & A

Q. What are the common synthetic routes for preparing 4-Ethyl-3,4-dihydro-2H-1,4-benzooxazine and its derivatives?

Methodological Answer: The synthesis of this compound derivatives often involves nucleophilic substitution or condensation reactions. For example, ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is synthesized via a double SN2 mechanism using ethyl 2,3-dibromopropionate and 2-aminophenol in refluxing acetone with K₂CO₃ as a base. However, racemization during synthesis (due to dehydrobromination) necessitates careful control of reaction conditions (temperature, solvent, and base type) to minimize enantiomeric impurities . For substituted derivatives like 3-aryl analogs, enantioselective hydrosilylation using chiral organocatalysts (e.g., L-phenylalanine-derived Lewis bases) achieves high enantiopurity (70–99% ee) .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Methodological Answer: Key characterization techniques include:

- Nuclear Magnetic Resonance (NMR): To confirm the benzoxazine core and substituents (e.g., ethyl group at position 4).

- High-Performance Liquid Chromatography (HPLC): For assessing enantiomeric purity, especially after preparative separation .

- Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns.

- Melting Point Analysis: Critical for purity assessment (e.g., 117–119°C for nitro-substituted analogs) .

- UV/ECD Spectroscopy: Used to confirm enantiomeric configurations .

Advanced Research Questions

Q. How can enantiomeric purity of this compound derivatives be achieved given racemization challenges?

Methodological Answer: Racemization during synthesis is a major challenge. Strategies include:

- Preparative HPLC Enantioseparation: Multigram-scale HPLC using chiral stationary phases (e.g., cellulose-based columns) resolves racemic mixtures into enantiopure (>99.5% ee) forms .

- Optimized Reaction Conditions: Short reaction times and low temperatures reduce dehydrobromination side reactions. For example, limiting the reaction to 2–4 hours in acetone minimizes racemization to 34–46% .

- Catalyst Design: Chiral Lewis base catalysts (e.g., sulfur-centered organocatalysts) improve enantioselectivity in hydrosilylation reactions .

Q. What strategies improve the enantioselective synthesis of 3-aryl-substituted derivatives?

Methodological Answer: Enantioselective hydrosilylation using organocatalysts is a robust method:

- Catalyst Selection: L-phenylalanine-derived catalysts with stereogenic sulfur centers achieve 66–98% yields and 70–99% ee for 3-aryl-3,4-dihydro-2H-1,4-benzooxazines .

- Reaction Optimization: Conducting reactions at 0–25°C in dichloromethane with 2 mol% catalyst loading balances efficiency and enantioselectivity.

Q. How do structural modifications (e.g., ethyl group) influence the biological activity of this compound?

Methodological Answer: The ethyl group at position 4 enhances lipophilicity, affecting interactions with biological targets:

- Enzyme Binding: Substituents like ethyl modulate interactions with enzymes (e.g., beta-glucosidases) by altering steric hindrance and electronic effects .

- Receptor Affinity: Ethyl-substituted derivatives show improved binding to receptors involved in cell proliferation pathways, as observed in analogs like N,N-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-7-amine .

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

Methodological Answer: Contradictions often arise from racemization or side reactions. Mitigation involves:

- Kinetic Studies: Monitor reaction progress via HPLC to identify racemization thresholds. For example, racemization peaks early in the reaction, necessitating rapid initiation of the SN2 pathway .

- Solvent and Base Screening: Polar aprotic solvents (e.g., DMF) and weaker bases (e.g., NaHCO₃) reduce side reactions compared to K₂CO₃ in acetone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.